molecular formula C10H16N2S B096762 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 17386-15-1

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine

Cat. No.: B096762
CAS No.: 17386-15-1
M. Wt: 196.31 g/mol
InChI Key: WMNWJJGONMPIRP-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a heterocyclic organic compound that features a thiazole ring and a piperidine ring. The molecular formula of this compound is C10H16N2S, and it has a molecular weight of 196.31 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine typically involves the reaction of 2-methyl-1,3-thiazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in biochemical pathways, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its specific combination of a thiazole and piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNWJJGONMPIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407586
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17386-15-1
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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